molecular formula C10H11N3OS B1297243 1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone CAS No. 247109-18-8

1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone

Cat. No. B1297243
CAS RN: 247109-18-8
M. Wt: 221.28 g/mol
InChI Key: LQUMPKBXOTXOAY-UHFFFAOYSA-N
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Description

“1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone” is a compound that has been used as a reactant in the preparation of thiazole and thiadiazole derivatives . It is also known as 2-acetyl-3-phenyl-2,3-dihydro-1,2,4-thiadiazol-5-amine .


Synthesis Analysis

The compound can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The yield of the synthesis process is reported to be around 71% .


Molecular Structure Analysis

The molecular structure of the compound is represented by the linear formula C10H11N3OS . The compound has a molecular weight of 221.28 .


Chemical Reactions Analysis

The compound has been used as a reactant in the preparation of thiazole and thiadiazole derivatives . It has also been used in the synthesis of novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives .


Physical And Chemical Properties Analysis

The compound has a melting point range of 188–190°C . The IR spectrum is reported as 3356, 3312, 3048, 2960, 1686, 1620, 1608 cm−1 .

Scientific Research Applications

Antitumor Agents

This compound has been used in the synthesis of novel 1,3,4-thiadiazole derivatives, which have shown potential as antitumor agents against chronic myelogenous leukemia . The compound inhibited the Abl protein kinase with an IC50 value of 7.4 µM and showed selective activity against the Bcr-Abl positive K562 cell line .

Kinase Inhibitors

The compound has been found to have potential as a kinase inhibitor . Kinase inhibitors are important in the treatment of cancer and inflammatory diseases.

Component of Medicinally Important Enzyme Inhibitors

The compound has been used as a component of medicinally important enzyme inhibitors . Enzyme inhibitors are used in the treatment of a variety of diseases, including cancer, hypertension, and infectious diseases.

Component of Azo Dyes

The compound has been used in the synthesis of azo dyes . Azo dyes are used in a

Mechanism of Action

Target of Action

Similar compounds, such as 1,3,4-thiadiazoles, have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Mode of Action

It’s worth noting that similar 1,3,4-thiadiazole derivatives have shown potential anti-proliferative effectiveness against cancer cell lines

Biochemical Pathways

Similar compounds have been shown to inhibit the activity of enzymes like carbonic anhydrase ix , which plays a crucial role in pH regulation and cell survival in hypoxic conditions. This suggests that the compound might interfere with the carbonic anhydrase IX pathway, leading to downstream effects on cell survival and proliferation.

Result of Action

Similar compounds have shown potential anti-proliferative effectiveness against cancer cell lines . This suggests that the compound might have cytotoxic effects, leading to the inhibition of cell proliferation.

Safety and Hazards

The compound is classified as an irritant . It is recommended to handle the compound with care, using protective clothing and eye protection .

Future Directions

The compound and its derivatives have shown promising results in urease inhibitory activity evaluations . Therefore, they might be promising candidates for further evaluation and potential applications in medicinal chemistry .

properties

IUPAC Name

1-(5-amino-3-phenyl-3H-1,2,4-thiadiazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-7(14)13-9(12-10(11)15-13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUMPKBXOTXOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(N=C(S1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601208071
Record name 1-(5-Amino-3-phenyl-1,2,4-thiadiazol-2(3H)-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601208071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone

CAS RN

247109-18-8
Record name 1-(5-Amino-3-phenyl-1,2,4-thiadiazol-2(3H)-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247109-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Amino-3-phenyl-1,2,4-thiadiazol-2(3H)-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601208071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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